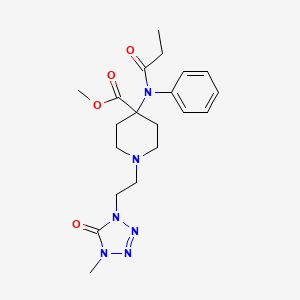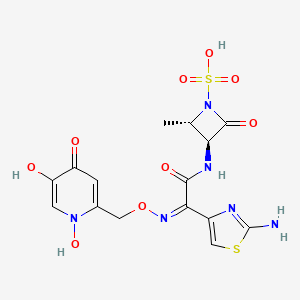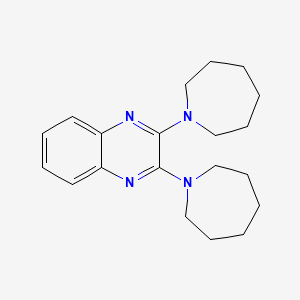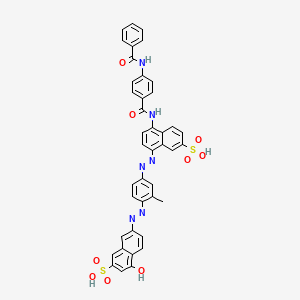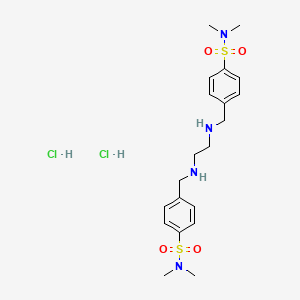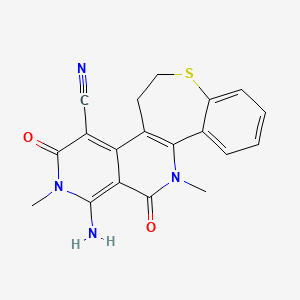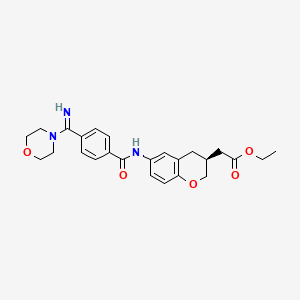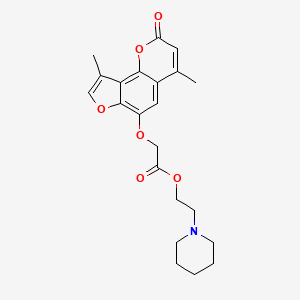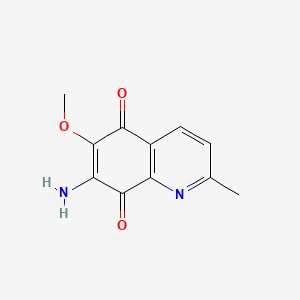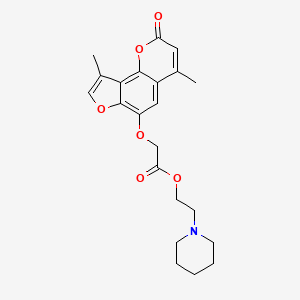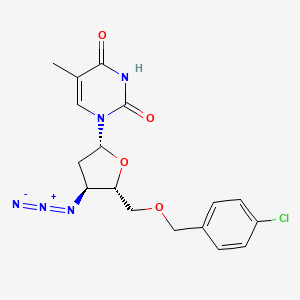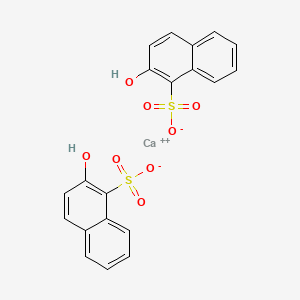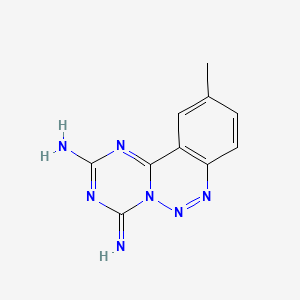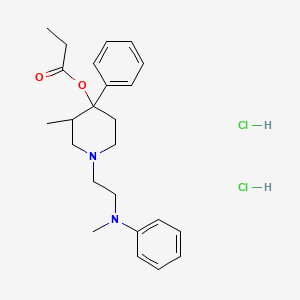
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is a synthetic compound belonging to the piperidine class. This compound is characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Final Assembly: The final compound is assembled by combining the intermediate products through further substitution and cyclization reactions. The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter release.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Affecting ion channel function, which can alter cellular excitability.
The exact pathways and molecular interactions depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Phenylamino)ethyl)-3-methyl-4-phenylpiperidine: Lacks the propionyloxy group, which may affect its biological activity.
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenylpiperidine: Similar structure but without the propionyloxy group, potentially leading to different pharmacokinetic properties.
1-(2-(Methylphenylamino)ethyl)-4-phenylpiperidine: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to targets.
Uniqueness
1-(2-(Methylphenylamino)ethyl)-3-methyl-4-phenyl-4-propionyloxypiperidine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
96457-67-9 |
|---|---|
Molecular Formula |
C24H34Cl2N2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[3-methyl-1-[2-(N-methylanilino)ethyl]-4-phenylpiperidin-4-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-4-23(27)28-24(21-11-7-5-8-12-21)15-16-26(19-20(24)2)18-17-25(3)22-13-9-6-10-14-22;;/h5-14,20H,4,15-19H2,1-3H3;2*1H |
InChI Key |
RIGRNFJTRSQQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1C)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


